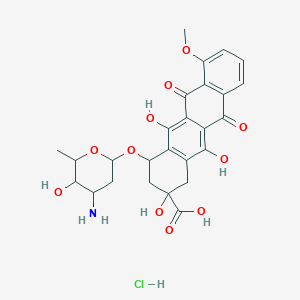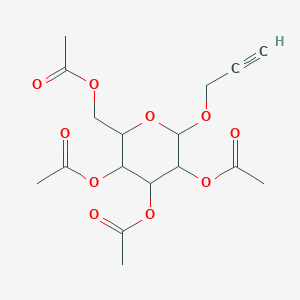![molecular formula C28H34O6 B12318258 6-(4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl)-2-hydroxy-6,13-dimethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icosa-15,18-diene-8,14-dione](/img/structure/B12318258.png)
6-(4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl)-2-hydroxy-6,13-dimethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icosa-15,18-diene-8,14-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le composé 6-(4,5-diméthyl-6-oxo-2,3-dihydropyran-2-yl)-2-hydroxy-6,13-diméthyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icosa-15,18-diène-8,14-dione est une molécule organique complexe avec une structure unique
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 6-(4,5-diméthyl-6-oxo-2,3-dihydropyran-2-yl)-2-hydroxy-6,13-diméthyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icosa-15,18-diène-8,14-dione implique plusieurs étapes, en commençant par des précurseurs organiques plus simples. Les étapes clés comprennent:
Formation du cycle pyranne: Cela peut être réalisé par la cyclisation de dicétones ou de cétoesters appropriés en conditions acides ou basiques.
Construction du squelette pentacyclique: Cela implique plusieurs réactions de cyclisation, souvent facilitées par des catalyseurs tels que les acides de Lewis ou les métaux de transition.
Modifications des groupes fonctionnels: Introduction de groupes hydroxyle et oxo par des réactions d'oxydation ou de réduction en utilisant des réactifs comme le permanganate de potassium ou le borohydrure de sodium.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l'optimisation de la voie de synthèse afin de maximiser le rendement et de minimiser les coûts. Cela pourrait inclure:
Mise à l'échelle des conditions réactionnelles: Utilisation de réacteurs plus grands et de systèmes à flux continu pour gérer des volumes accrus.
Techniques de purification: Emploi de méthodes telles que la recristallisation, la chromatographie et la distillation pour obtenir un produit de haute pureté.
Automatisation et contrôle des processus: Mise en œuvre de systèmes automatisés pour surveiller et contrôler les paramètres réactionnels, garantissant une qualité et une efficacité constantes.
Analyse Des Réactions Chimiques
Types de réactions
6-(4,5-diméthyl-6-oxo-2,3-dihydropyran-2-yl)-2-hydroxy-6,13-diméthyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icosa-15,18-diène-8,14-dione: subit diverses réactions chimiques, notamment:
Oxydation: Conversion de groupes hydroxyle en groupes carbonyle en utilisant des agents oxydants tels que le trioxyde de chrome ou le permanganate de potassium.
Réduction: Réduction de groupes carbonyle en groupes hydroxyle en utilisant des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution: Remplacement de groupes fonctionnels par d'autres groupes en utilisant des nucléophiles ou des électrophiles dans des conditions appropriées.
Réactifs et conditions courants
Agents oxydants: Trioxyde de chrome, permanganate de potassium et peroxyde d'hydrogène.
Agents réducteurs: Borohydrure de sodium, hydrure de lithium et d'aluminium, et hydrogénation catalytique.
Réactifs de substitution: Halogènes, halogénoalcanes et réactifs organométalliques.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple:
Oxydation: Formation de dicétones ou d'acides carboxyliques.
Réduction: Formation d'alcools ou d'alcanes.
Substitution: Formation de composés halogénés ou de dérivés alkylés.
Applications de la recherche scientifique
6-(4,5-diméthyl-6-oxo-2,3-dihydropyran-2-yl)-2-hydroxy-6,13-diméthyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icosa-15,18-diène-8,14-dione: a plusieurs applications de recherche scientifique, notamment:
Chimie: Utilisé comme élément de construction pour la synthèse de molécules plus complexes et comme composé modèle pour l'étude des mécanismes réactionnels.
Biologie: Enquêté pour ses activités biologiques potentielles, telles que les propriétés antimicrobiennes, antivirales et anticancéreuses.
Médecine: Exploré pour ses applications thérapeutiques potentielles, y compris le développement et la formulation de médicaments.
Industrie: Utilisé dans le développement de nouveaux matériaux, tels que les polymères et les revêtements, en raison de ses caractéristiques structurelles uniques.
Mécanisme d'action
Le mécanisme par lequel 6-(4,5-diméthyl-6-oxo-2,3-dihydropyran-2-yl)-2-hydroxy-6,13-diméthyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icosa-15,18-diène-8,14-dione exerce ses effets implique des interactions avec des cibles et des voies moléculaires. Ceux-ci peuvent inclure:
Inhibition enzymatique: Liaison aux sites actifs des enzymes, inhibant ainsi leur activité.
Modulation des récepteurs: Interaction avec les récepteurs cellulaires pour moduler les voies de signalisation.
Intercalation de l'ADN: Insertion entre les paires de bases de l'ADN, affectant les processus de réplication et de transcription.
Applications De Recherche Scientifique
6-(4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl)-2-hydroxy-6,13-dimethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icosa-15,18-diene-8,14-dione: has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and formulation.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural features.
Mécanisme D'action
The mechanism by which 6-(4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl)-2-hydroxy-6,13-dimethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icosa-15,18-diene-8,14-dione exerts its effects involves interactions with molecular targets and pathways. These may include:
Enzyme inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA intercalation: Inserting between DNA base pairs, affecting replication and transcription processes.
Comparaison Avec Des Composés Similaires
6-(4,5-diméthyl-6-oxo-2,3-dihydropyran-2-yl)-2-hydroxy-6,13-diméthyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icosa-15,18-diène-8,14-dione: peut être comparé à d'autres composés similaires, tels que:
- 6-(4,5-diméthyl-6-oxo-2,3-dihydropyran-2-yl)-17-hydroxy-6,13-diméthyl-7,19-dioxahexacyclo[10.9.0.02,9.05,9.013,18.018,20]henicosane-8,14-dione
- 6-(4,5-diméthyl-6-oxo-2,3-dihydropyran-2-yl)-2,19-dihydroxy-6,13-diméthyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icosa-15,17-diène-8,14-dione
Ces composés partagent des caractéristiques structurelles similaires mais diffèrent par la présence et la position des groupes fonctionnels, ce qui peut influencer leurs propriétés chimiques et leurs applications. Le caractère unique de 6-(4,5-diméthyl-6-oxo-2,3-dihydropyran-2-yl)-2-hydroxy-6,13-diméthyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icosa-15,18-diène-8,14-dione réside dans son arrangement spécifique d'anneaux et de groupes fonctionnels, ce qui en fait un composé précieux pour diverses applications scientifiques et industrielles.
Propriétés
IUPAC Name |
6-(4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl)-2-hydroxy-6,13-dimethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icosa-15,18-diene-8,14-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34O6/c1-15-14-22(33-23(30)16(15)2)26(4)20-11-13-28(32)19-9-8-17-6-5-7-21(29)25(17,3)18(19)10-12-27(20,28)24(31)34-26/h5,7-8,18-20,22,32H,6,9-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXDCTQHRVNTDTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC(C1)C2(C3CCC4(C3(CCC5C4CC=C6C5(C(=O)C=CC6)C)C(=O)O2)O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(3aS,4S,6aR)-Hexahydro-2-oxo-1-(phenylmethyl)-1H-thieno[3,4-d]imidazole-4-pentanoic Acid](/img/structure/B12318181.png)

![6-methyl-7-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B12318185.png)




![17-(5-Hydroxy-1,1,6-trimethoxy-6-methyl-4-oxoheptan-2-yl)-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12318216.png)

![6-[5-(5,7-Dihydroxy-4-oxo-2,3-dihydrochromen-2-yl)-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12318239.png)




